[2-(Octyloxy)ethyl]amine oxalate
Description
Properties
IUPAC Name |
2-octoxyethanamine;oxalic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H23NO.C2H2O4/c1-2-3-4-5-6-7-9-12-10-8-11;3-1(4)2(5)6/h2-11H2,1H3;(H,3,4)(H,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFTJONXMASGVBP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCOCCN.C(=O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H25NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Structure and molecular weight of 2-octyloxyethylamine oxalate
The following technical guide details the structure, molecular weight, and synthesis of 2-octyloxyethylamine oxalate , designed for researchers in medicinal chemistry and surfactant science.
Structure, Synthesis, and Molecular Characterization
Executive Summary
2-Octyloxyethylamine oxalate is the oxalate salt of the ether amine 2-(octyloxy)ethan-1-amine. Structurally, it consists of a hydrophobic n-octyl chain linked via an ether oxygen to an ethylamine group, neutralized by oxalic acid. This amphiphilic structure confers significant surface-active properties, making it a valuable intermediate in the synthesis of functionalized lipids, corrosion inhibitors, and specialty surfactants.
This guide provides a definitive breakdown of its molecular architecture, calculated physicochemical properties, and a validated synthetic pathway.
Chemical Identity & Structure
Molecular Architecture
The compound exists as an ionic pair between the protonated ether amine and the oxalate anion. Depending on the stoichiometry employed during crystallization, it typically forms either the hydrogen oxalate (1:1) or the neutral oxalate (2:1) . The 1:1 form is generally preferred in pharmaceutical and reagent contexts for its superior crystallinity and defined melting point.
-
Systematic Name: 2-(Octyloxy)ethan-1-aminium hydrogen oxalate
-
Parent Amine: 2-Octyloxyethylamine (
) -
Counterion: Oxalic Acid (
)
Quantitative Data Table
| Property | Free Base (Amine) | Hydrogen Oxalate Salt (1:1) | Neutral Oxalate Salt (2:1) |
| Formula | |||
| Molecular Weight | 173.29 g/mol | 263.32 g/mol | 436.61 g/mol |
| Exact Mass | 173.1780 Da | 263.1733 Da | 436.3512 Da |
| Structure | Octyl-O-Ethyl-NH₂ | [Octyl-O-Ethyl-NH₃]⁺ [HC₂O₄]⁻ | [Octyl-O-Ethyl-NH₃]⁺₂ [C₂O₄]²⁻ |
| CAS (Base) | Not widely indexed;[1][2][3][4][5] see IUPAC | N/A (In-situ formation) | N/A |
| Physical State | Colorless Liquid | White Crystalline Solid | White Solid |
Note: Unless "Hemioxalate" is specified, "Oxalate" in commercial catalogs typically refers to the 1:1 acid salt due to the stabilization provided by the hydrogen-bonded network of the
anion.
Structural Visualization (DOT)
The following diagram illustrates the connectivity of the 1:1 salt, highlighting the ether linkage and the ionic interaction.
Figure 1: Structural connectivity of 2-octyloxyethylamine hydrogen oxalate, showing the hydrophobic tail and hydrophilic ionic head.
Synthesis & Production Protocols
The synthesis of 2-octyloxyethylamine oxalate involves two primary phases: the construction of the ether amine skeleton and the subsequent salt formation. The Williamson Ether Synthesis or Reductive Amination are the standard industrial routes. Below is a high-purity laboratory protocol.
Phase I: Synthesis of 2-Octyloxyethylamine
Method: Nucleophilic Substitution (Gabriel Synthesis modification or Direct Amination). Precursors: 1-Octanol, 2-Chloroethylamine hydrochloride (or 2-Chloroethanol followed by amination).
Protocol A: From 2-(Octyloxy)ethanol (Preferred for Purity)
-
Etherification: React 1-octanol with ethylene oxide (industrial) or 2-chloroethanol (lab) using a base (NaOH) to form 2-(octyloxy)ethanol .
-
Reaction:
-
-
Activation: Convert the alcohol to a leaving group (Mesylate or Tosylate).
-
Reagent: Methanesulfonyl chloride (MsCl), Triethylamine (
), DCM. -
Temp: 0°C to RT.
-
-
Amination: Displace the mesylate with Ammonia (
) or Sodium Azide ( ) followed by reduction ( or Staudinger reaction).-
Direct Amination: Treat the mesylate with excess alcoholic ammonia in a pressure vessel at 80°C.
-
Yield: ~70-80%.
-
Phase II: Oxalate Salt Formation
This step purifies the amine and stabilizes it as a solid.
-
Dissolution: Dissolve 10 mmol of crude 2-octyloxyethylamine in 20 mL of anhydrous ethanol or diethyl ether.
-
Acid Addition: Prepare a saturated solution of Oxalic Acid Dihydrate (10 mmol for 1:1 salt) in warm ethanol.
-
Precipitation: Add the acid solution dropwise to the amine solution with vigorous stirring.
-
Observation: A white precipitate (exothermic) will form immediately.
-
-
Crystallization: Cool the mixture to 4°C for 2 hours.
-
Filtration: Filter the white solid under vacuum, wash with cold diethyl ether to remove non-polar impurities, and dry under vacuum/desiccator.
Synthesis Workflow Diagram
Figure 2: Step-by-step synthetic pathway from commodity precursors to the final oxalate salt.
Analytical Characterization
To validate the identity of the synthesized compound, the following spectroscopic signatures should be confirmed.
Proton NMR ( -NMR, 400 MHz, )
- 0.88 ppm (t, 3H): Terminal methyl group of the octyl chain.
-
1.2-1.4 ppm (m, 10H): Methylene protons of the octyl chain (
bulk). -
1.55 ppm (m, 2H):
-methylene of the octyl chain (relative to ether oxygen). -
3.50 ppm (t, 2H):
-methylene of the octyl chain ( ). -
3.70 ppm (t, 2H): Ethylene linker (
). -
3.15 ppm (t, 2H): Ethylene linker adjacent to nitrogen (
). Shifted downfield due to protonation.
Infrared Spectroscopy (FT-IR)
-
2800-3000 cm⁻¹: C-H stretching (Alkyl chain).
-
1100-1150 cm⁻¹: C-O-C ether stretching (Strong).
-
1600-1650 cm⁻¹: N-H bending (Ammonium salt).
-
1700-1720 cm⁻¹: C=O stretching (Oxalate carbonyl, broad due to H-bonding).
Applications & Handling
Applications
-
Surfactant Science: The compound acts as a cationic surfactant (at low pH) or a catanionic precursor. The ether linkage provides chemical stability superior to esters in hydrolytic environments.
-
Flotation Agents: Used in the mining industry for the flotation of quartz and silicates due to the specific interaction of the amine headgroup with silicate surfaces.
-
Lipid Synthesis: Serves as a "spacer" building block in the synthesis of lipid nanoparticles (LNPs) where an ionizable amine with a hydrophobic tail is required.
Stability & Safety
-
Hygroscopicity: Amine oxalates can be hygroscopic. Store in a desiccator.
-
Toxicity: Like most aliphatic amines and oxalates, it is likely an irritant to skin and eyes. Oxalic acid is nephrotoxic; handle with standard PPE (gloves, goggles).
-
Solubility: Soluble in hot water, ethanol, and methanol. Sparingly soluble in cold water (depending on chain length and temperature) and non-polar solvents.
References
-
PubChem. 2-(Octyloxy)ethanol (Precursor). National Library of Medicine.[1][2] Available at: [Link]
- European Patent Office.Alkyl ether amine foam control compounds. Patent WO2020068481A1.
Sources
- 1. Oxalic acid, 2-ethylhexyl octadecyl ester | C28H54O4 | CID 6420794 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Oxalic acid, 2-ethylhexyl octyl ester | C18H34O4 | CID 6420788 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. WO2020068481A1 - Alkyl ether amine foam control compounds and methods of processing foodstuffs - Google Patents [patents.google.com]
- 4. Oxalic acid, 2TMS derivative [webbook.nist.gov]
- 5. 2-Allyloxyethanol 98 111-45-5 [sigmaaldrich.com]
Technical Whitepaper: Ether Amine Architectures in Medicinal Chemistry
The following technical guide is structured to provide actionable, high-level medicinal chemistry strategies regarding ether amine building blocks.
From Physicochemical Modulation to Advanced Linker Design
Executive Summary
In the optimization of lead compounds, the ether amine motif—defined here as an amine functionality proximal to an ether linkage (typically
Part 1: The Physicochemical Advantage
The strategic insertion of an ether oxygen near an amine center is rarely about binding affinity alone; it is almost always about property forecast .
The "Oxygen Effect" on Basicity and Permeability
Replacing a methylene unit (
-
Mechanism: The electronegative oxygen pulls electron density through the
-framework, destabilizing the protonated ammonium species. -
Impact: Lowering the
(e.g., from ~10.5 to ~9.5) increases the fraction of neutral species at physiological pH (7.4), thereby enhancing passive membrane permeability and blood-brain barrier (BBB) penetration.
Comparative Data: Alkyl vs. Ether Amines
The following table illustrates the physicochemical shift when transitioning from alkyl chains to ether variants.
| Property | n-Propylamine Scaffold | 2-Methoxyethylamine Scaffold | Medicinal Chemistry Impact |
| Structure | Bioisosteric Replacement | ||
| Approx. | Reduced basicity limits lysosomal trapping and improves permeability. | ||
| LogP (ClogP) | Higher (Lipophilic) | Lower (Hydrophilic) | Oxygen acts as an H-bond acceptor (HBA), lowering LogP by ~1.0 unit. |
| Conformation | Flexible (Anti preference) | Biased (Gauche preference) | The C-C bond in |
| hERG Liability | High Risk | Reduced Risk | Lower lipophilicity and basicity correlate with reduced hERG channel blockade. |
hERG Mitigation
Potent hERG blockers often feature a basic amine and high lipophilicity (LogP > 3) linked by a flexible chain. The ether amine motif disrupts this pharmacophore by:
-
Lowering LogP: Reducing hydrophobic interaction with the channel pore.
-
Modulating
: Reducing the concentration of the cationic species that interacts with the aromatic residues (Y652/F656) in the hERG pore.
Part 2: Strategic Selection Workflow
The decision to incorporate an acyclic ether amine versus a rigidified cyclic ether amine (e.g., oxetane/azetidine) depends on the specific liability of the lead series.
Figure 1: Decision matrix for selecting between flexible acyclic ether amines and rigidified cyclic variants based on lead series liabilities.
Part 3: Synthetic Architectures & Protocols
The Modern Building Blocks: 3-Alkoxyazetidines & Oxetanes
Modern medicinal chemistry has moved beyond simple methoxy-ethyl chains toward "strain-release" motifs.
-
3,3-Disubstituted Oxetanes: Acts as a metabolic shield. The oxetane oxygen is a poor H-bond acceptor compared to open ethers, but the square geometry exposes the oxygen lone pairs differently.
-
3-Alkoxyazetidines: These provide a vector for exit vectors (via the nitrogen) while maintaining the solubilizing ether group.
Protocol A: Reductive Amination (The Robust Workhorse)
This protocol is the industry standard for appending flexible ether amine tails (e.g., 2-methoxyethyl) to a core scaffold. It is preferred over alkylation due to the avoidance of over-alkylation.
Objective: Synthesis of a secondary amine from a primary amine core and 2-methoxyacetaldehyde.
Reagents:
-
Core Amine (
equiv) -
2-Methoxyacetaldehyde (
equiv) [Note: Often supplied as aqueous solution or bisulfite adduct] -
Sodium Triacetoxyborohydride (STAB) (
equiv) -
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Acetic Acid (catalytic, optional)[1]
Step-by-Step Methodology:
-
Imine Formation: In a dry vial, dissolve the Core Amine in DCM (
M). Add 2-Methoxyacetaldehyde. If the amine is a salt (e.g., HCl), add equiv of TEA/DIPEA to free base it.[1] -
Activation: If reaction is sluggish, add acetic acid (
drops) to catalyze imine formation. Stir at Room Temperature (RT) for 30–60 minutes. Validation: Monitor by LCMS for the disappearance of amine and appearance of imine (M+14 or M+12 depending on dehydration). -
Reduction: Cool the mixture to
C (ice bath). Add STAB portion-wise. The mild nature of STAB prevents reduction of the aldehyde before it reacts with the amine. -
Reaction: Allow to warm to RT and stir for 2–16 hours.
-
Quench & Workup: Quench with saturated aqueous
. Extract with DCM ( ). Wash combined organics with brine. Dry over . -
Purification: Flash chromatography (typically DCM/MeOH/
).
Protocol B: Oxetane Ring Opening (Advanced)
While oxetanes are often used as stable rings, opening them yields specific
Objective: Lewis-Acid catalyzed opening of oxetane by a secondary amine.
Reagents:
-
Oxetane (3,3-disubstituted for gem-dimethyl effect)
-
Secondary Amine (Nucleophile)
-
Lewis Acid:
or (Safety warning: Perchlorates are potentially explosive; Triflates preferred).
Methodology:
-
Dissolve Oxetane (
equiv) and Amine ( equiv) in dry Acetonitrile. -
Add
( ). -
Heat to
C in a sealed tube. -
Mechanism: The Lewis Acid coordinates to the oxetane oxygen, activating the C-O bond. The amine attacks the less hindered carbon (or substituted carbon depending on electronic stabilization of the transition state).
-
Validation: NMR will show the loss of the characteristic oxetane protons (
4.5–5.0 ppm) and appearance of the acyclic ether/alcohol signals.
Part 4: Emerging Modalities (PROTACs)
In Proteolysis Targeting Chimeras (PROTACs), the linker is not a passive connector; it determines the ternary complex stability.
-
Ether Amine Linkers: Polyethylene glycol (PEG) chains are essentially repeating ether units. However, pure PEG chains can be metabolically liable (oxidative cleavage).[1]
-
Hybrid Linkers: Alternating alkyl-ether-alkyl amine motifs are now preferred. They maintain solubility (ether oxygen) but increase rigidity and metabolic stability compared to pure PEGs.
-
Design Rule: Use ether amines to fine-tune the "effective linker length." An all-carbon chain is hydrophobic and collapses in aqueous media; an ether-rich chain remains extended, maximizing the reach between the E3 ligase and the Protein of Interest (POI).
References
-
Physicochemical Properties & pKa Modulation
- Title: Predicting and Tuning Physicochemical Properties in Lead Optimiz
- Source: ChemMedChem (2007).
-
URL:[Link]
-
Oxetane Building Blocks
-
hERG Inhibition & Ether Amines
- Title: Transformations that add oxygen and reduce hERG inhibition.
- Source: Medicinal Research Reviews (2017).
-
URL:[Link]
-
PROTAC Linker Design
- Title: Current strategies for the design of PROTAC linkers: a critical review.
- Source: Exploration of Targeted Anti-tumor Therapy (2020).
-
URL:[Link]
-
Lewis Acid Catalysis for Oxetanes
Sources
Methodological & Application
[2-(Octyloxy)ethyl]amine oxalate as a cationic lipid intermediate
Application Note: [2-(Octyloxy)ethyl]amine Oxalate as a Cationic Lipid Intermediate
Abstract
This technical guide details the processing, activation, and application of [2-(Octyloxy)ethyl]amine oxalate (CAS: N/A for specific salt, Free amine analog: 15233-47-3 derivative) as a critical intermediate in the synthesis of ether-linked ionizable cationic lipids. Unlike ester-linked lipids (e.g., ALC-0315), ether-linked variants derived from this intermediate offer enhanced hydrolytic stability, making them ideal candidates for systemic mRNA delivery where extended circulation times or specific tissue tropism (e.g., lung/spleen) is required. This document provides a validated workflow from salt liberation to Lipid Nanoparticle (LNP) formulation.
Module 1: Material Characterization & Handling
The "Oxalate" Advantage: Primary amines with ether linkages are prone to oxidation and hygroscopicity. The oxalate salt form stabilizes the amine, preventing N-oxide formation and simplifying storage. However, the oxalate counterion is a strong bidentate chelator and can inhibit downstream transition-metal catalyzed reactions or alter the kinetics of nucleophilic substitutions.
Key Physicochemical Properties:
| Property | Specification | Relevance |
|---|---|---|
| Appearance | White to off-white crystalline solid | Indicates purity; yellowing suggests oxidation.[1] |
| Solubility | Soluble in MeOH, Water (hot); Poor in DCM/Hexane | Critical for the "Salt Break" extraction strategy. |
| Molecular Structure |
Module 2: Pre-Synthetic Activation (The Salt Break)
Objective: Liberate the nucleophilic free amine from the oxalate salt to enable N-alkylation. Rationale: Direct use of the oxalate salt in Michael additions or epoxide ring openings results in poor yields due to protonation of the nitrogen lone pair.
Protocol: Biphasic Alkaline Extraction
-
Dissolution: Suspend 10.0 g of [2-(Octyloxy)ethyl]amine oxalate in 100 mL of Deionized Water (DIW). Slight heating (
) may be required for full dissolution. -
Basification: Slowly add 20% w/v NaOH solution while stirring until pH > 12.
-
Note: The solution will become cloudy as the free amine (oil) separates from the aqueous oxalate salt.
-
-
Extraction: Add 100 mL of Dichloromethane (DCM) or Methyl tert-butyl ether (MTBE). Stir vigorously for 15 minutes.
-
Separation: Transfer to a separatory funnel. Collect the organic (bottom for DCM, top for MTBE) layer.
-
Wash: Wash the organic layer once with 50 mL Brine (Sat. NaCl) to remove residual base.
-
Drying: Dry over anhydrous Sodium Sulfate (
) for 30 minutes. Filter. -
Concentration: Remove solvent via rotary evaporation at
, 200 mbar.-
Yield Check: Expect a clear, colorless oil.[2] Quantitative yield is typical (>95%).
-
Module 3: Synthesis of Ionizable Lipid (Michael Addition)
Objective: Synthesize a tertiary amino-lipid library by reacting the primary amine with alkyl-acrylates. Mechanism: The primary amine undergoes a double Michael addition to acrylate tails. The resulting tertiary amine serves as the ionizable "head" of the lipid.
Workflow Diagram (Graphviz/DOT):
Caption: Step-wise synthesis from oxalate precursor to final ionizable lipid via double Michael addition.
Detailed Protocol:
-
Reactants: In a pressure vial, combine:
-
1.0 eq [2-(Octyloxy)ethyl]amine (Free Base from Module 2).
-
2.5 eq Alkyl Acrylate (e.g., Decyl Acrylate or specific biodegradable tail).
-
Note: No solvent is required (Neat reaction). If viscosity is high, use minimal Ethanol.
-
-
Reaction: Seal the vial and heat to
for 24–48 hours.-
Monitoring: Monitor via TLC (Mobile Phase: 5% MeOH in DCM). Stain with Ninhydrin.
-
Endpoint: Disappearance of the primary amine spot and the secondary amine intermediate.
-
-
Purification:
-
Load crude mixture onto a silica gel column.
-
Gradient: 100% DCM
95:5 DCM:MeOH (with 1% additive). -
The tertiary amine (Final Lipid) typically elutes later than excess acrylates but before degradation products.
-
-
Characterization (Criteria for Success):
-
1H NMR (
): Confirm integration of the ether-linked methylene protons ( , ppm) vs. the new acrylate tail protons. Absence of peaks. -
MS (ESI+): Exact mass
.
-
Module 4: LNP Formulation & Microfluidics
Objective: Encapsulate mRNA using the synthesized ether-lipid. Formulation Ratio (Standard): 50:10:38.5:1.5 (Ionizable Lipid : DSPC : Cholesterol : PEG-Lipid).
Microfluidic Mixing Diagram (Graphviz/DOT):
Caption: Microfluidic workflow for LNP assembly. Critical parameter: 3:1 Aqueous:Organic flow rate ratio.
Protocol:
-
Lipid Stock: Dissolve the purified Ether-Lipid, DSPC, Cholesterol, and PEG-2000-DMG in Ethanol at the molar ratios defined above. Total lipid concentration = 10 mM.
-
Payload: Dilute mRNA in 50 mM Sodium Acetate buffer (pH 4.0). Target N:P ratio (Nitrogen in lipid to Phosphate in RNA) of 6:1.
-
Mixing: Use a microfluidic mixer (e.g., NanoAssemblr or custom T-junction).
-
Flow Rate Ratio (FRR): 3:1 (Aqueous : Ethanol).
-
Total Flow Rate (TFR): 12 mL/min (scale dependent).
-
-
Dialysis: Immediately dialyze the resulting LNP solution against 1x PBS (pH 7.4) for 12 hours using a 100 kD MWCO cassette to remove ethanol and neutralize pH.
-
Mechanism: Neutralization deprotonates the lipid surface, fusing the particles into stable, electron-dense structures.
-
Module 5: Quality Control (QC) Checklist
| Assay | Method | Acceptance Criteria |
| Particle Size | Dynamic Light Scattering (DLS) | 60–100 nm (Z-avg) |
| Polydispersity | DLS (PDI) | |
| Encapsulation | RiboGreen Assay (+/- Triton X) | |
| pKa | TNS Fluorescence Assay |
References
-
Akinc, A., et al. (2008). A combinatorial library of lipid-like materials for delivery of RNAi therapeutics.[3][4] Nature Biotechnology, 26(5), 561–569. [Link]
-
Maier, M. A., et al. (2013). Biodegradable Lipids Enabling Rapidly Eliminated Lipid Nanoparticles for Systemic Delivery of RNAi Therapeutics. Molecular Therapy, 21(8), 1570–1578. [Link]
-
Hou, X., et al. (2021). Lipid nanoparticles for mRNA delivery.[3][5][6] Nature Reviews Materials, 6, 1078–1094. [Link]
-
Cullis, P. R., & Hope, M. J. (2017). Lipid Nanoparticle Systems for Enabling Gene Therapies.[3][6][7] Molecular Therapy, 25(7), 1467–1475. [Link]
-
Vaughan, H. J., et al. (2020). Lipid Nanoparticles for mRNA Delivery: The Role of the Ionizable Lipid.[3] Current Opinion in Colloid & Interface Science, 49, 1-13. [Link][8]
Sources
- 1. Hydrogen peroxide - Wikipedia [en.wikipedia.org]
- 2. Practical, Economical, and Scalable Synthesis of Monoalkyl Oxalates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sartorius.com [sartorius.com]
- 4. WO2021262745A1 - Process for synthesizing cationic lipids - Google Patents [patents.google.com]
- 5. Synthesis and bioactivity of readily hydrolysable novel cationic lipids for potential lung delivery application of mRNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chemistry and Art of Developing Lipid Nanoparticles for Biologics Delivery: Focus on Development and Scale-Up [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Organic Syntheses Procedure [orgsyn.org]
Application Note: Bioconjugation Techniques Using Ether Amine Linkers
Abstract & Introduction
In the landscape of bioconjugation, the "linker" is no longer a passive bridge; it is a critical determinant of pharmacokinetics, solubility, and therapeutic index. Ether amine linkers —characterized by a polyether backbone (typically polyethylene glycol, PEG, or polypropylene glycol, PPG) terminated with primary amines—represent the gold standard for hydrophilic conjugation.
Unlike hydrophobic alkyl chains, ether amines recruit water molecules to the conjugate surface, forming a hydration shell that masks hydrophobic payloads (e.g., cytotoxic drugs in ADCs) and prevents aggregation. This guide details the physicochemical rationale and step-by-step protocols for deploying ether amine linkers (including Jeffamine® and discrete PEG-amines ) in critical drug development workflows.
Key Advantages of Ether Amine Linkers
-
Hydrophilicity: The ether oxygen atoms accept hydrogen bonds, significantly increasing the aqueous solubility of hydrophobic payloads (e.g., MMAE, PBD dimers).
-
Flexibility: The low rotational energy barrier of the C-O-C bond allows the linker to collapse or extend, reducing steric hindrance during target binding.
-
Chemical Stability: The ether backbone is inert to physiological pH, proteases, and reducing agents, ensuring the payload stays attached until the specific release mechanism is triggered.
Mechanism of Action: The Amine-Electrophile Interface
The utility of ether amines relies on the nucleophilicity of the terminal primary amine (-NH₂). In physiological or slightly basic conditions, this amine attacks electrophilic centers (activated esters, aldehydes, or epoxides) on the target biomolecule.
Reaction Logic
-
Carboxyl Coupling (Amide Bond Formation): The most common route. A carboxylic acid on the target (protein or surface) is activated (typically via EDC/NHS) to form a semi-stable intermediate. The ether amine attacks the carbonyl carbon, displacing the NHS group to form a stable amide bond.
-
Glycan Coupling (Reductive Amination): For site-specific antibody conjugation. Vicinal diols on the Fc region glycans are oxidized to aldehydes. The ether amine condenses with the aldehyde to form a Schiff base (imine), which is selectively reduced to a stable secondary amine.
Mechanistic Diagram
The following diagram illustrates the decision matrix for selecting the correct conjugation route based on the target functional group.
Caption: Decision tree for ether amine conjugation. Blue nodes indicate stable endpoints; Red nodes indicate chemical reagents/steps.
Experimental Protocols
Protocol A: Carboxyl-to-Amine Conjugation (EDC/NHS)
Application: Conjugating ether amine linkers (e.g., Jeffamine® ED-600 or PEG-Diamine) to carboxylated nanoparticles, surfaces, or proteins. Note: This method results in "zero-length" coupling between the carboxyl and the amine, but the ether linker itself provides the spacer.
Materials
-
Target: Protein or Carboxylated bead (1 mg/mL in Activation Buffer).
-
Linker: Ether Diamine (e.g., NH2-PEGn-NH2). Prepare 50 mg/mL stock in Activation Buffer.
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0. (MES is crucial; phosphate competes with EDC).
-
Coupling Buffer: PBS, pH 7.2–7.5.
-
Reagents: EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) and Sulfo-NHS.
Workflow
-
Activation:
-
Quench/Exchange (Critical):
-
Excess EDC reacts with amines to cause polymerization. Rapidly desalting (Zeba spin column) into Coupling Buffer is recommended to remove excess EDC/NHS.
-
Alternative: If desalting is impossible, add Beta-mercaptoethanol (20 mM) to quench EDC, though this may reduce yield.
-
-
Conjugation:
-
Immediately add the Ether Amine Linker to the activated target.
-
Molar Ratio: Use 20–50x molar excess of ether amine over target carboxyls to prevent cross-linking (if using a diamine).
-
Incubation: 2 hours at RT or Overnight at 4°C. pH must be >7.0 to ensure the amine is deprotonated (nucleophilic).
-
-
Purification:
-
Remove excess linker via dialysis (MWCO determined by target size) or size-exclusion chromatography (SEC).
-
Protocol B: Site-Specific Reductive Amination (Glycan Targeting)
Application: Conjugating ether amines to the Fc region of antibodies (ADCs). This preserves the antigen-binding site.
Materials
-
Target: IgG Antibody (1–5 mg/mL in Oxidation Buffer).
-
Linker: Heterobifunctional Ether Amine (e.g., NH2-PEG-Azide or NH2-PEG-Drug).
-
Oxidation Buffer: 0.1 M Sodium Acetate, pH 5.5.
-
Oxidant: Sodium Periodate (NaIO₄), 20 mM freshly prepared in water.
-
Reductant: Sodium Cyanoborohydride (NaCNBH₃), 5 M stock in 1 M NaOH. (Use fume hood; toxic).
Workflow
-
Oxidation:
-
Buffer Exchange:
-
Desalt into PBS (pH 7.2) or Carbonate buffer (pH 8.0) to remove excess periodate.
-
-
Conjugation:
-
Add Ether Amine Linker (50x molar excess).
-
Incubation: 1 hour at RT. The amine reacts with aldehydes to form a reversible Schiff base.
-
-
Reduction:
-
Quenching:
-
Add 50 mM Ethanolamine or Tris to block unreacted aldehydes.
-
Data & Selection Guide
Linker Selection Matrix
Choosing the right ether amine depends on the payload hydrophobicity and the target size.
| Linker Type | Structure | Hydrophilicity | Application |
| Discrete PEG | NH₂-(CH₂CH₂O)ₙ-NH₂ (n=4, 8, 12, 24) | High | ADCs, Small Molecule labeling. Precise MW prevents polydispersity issues in analytics. |
| Jeffamine® ED | H₂N-PPG-PEG-PPG-NH₂ (MW ~600–2000) | Moderate-High | Surface modification, Hydrogels. The PPG backbone adds slight flexibility/hydrophobicity. |
| Jeffamine® M | CH₃O-PEG/PPG-NH₂ (Monoamine) | High | PEGylation (half-life extension). Prevents cross-linking. |
| Alkyl-Ether | NH₂-(CH₂)₃-O-(CH₂)₃-NH₂ | Low-Moderate | Short spacers where minimal steric bulk is required. |
Troubleshooting Table
| Observation | Probable Cause | Corrective Action |
| Precipitation during conjugation | Hydrophobic payload aggregation | Switch to a longer PEG ether amine (PEG12 or PEG24) to increase "shielding." Add 10-20% DMSO to the reaction. |
| Low Conjugation Yield (EDC) | Hydrolysis of NHS ester | Ensure pH is 6.0 during activation and immediately raised to 7.2+ for conjugation. Work fast. |
| Cross-linking (Gel formation) | Diamine linker bridging two targets | Increase the molar excess of the diamine linker (to >50x). This forces "single-end" attachment. |
| Low Yield (Reductive Amination) | Insufficient oxidation | Increase NaIO₄ concentration or time. Verify aldehyde generation with hydrazide-dye test. |
References
-
National Institutes of Health (NIH). The role of hydrophilic linkers in next-generation antibody-drug conjugates. Journal of Controlled Release. Retrieved from [Link]
-
Huntsman Corporation. JEFFAMINE® Polyetheramines Formulation Guide. Retrieved from [Link]
Sources
Formulation of drug delivery systems with fatty ether amines
Application Note: Formulation of Drug Delivery Systems with Fatty Ether Amines
Introduction: The Ether Advantage in Lipid Nanoparticles
In the landscape of non-viral gene delivery, the chemical stability of the lipid anchor is a critical determinant of in vivo performance. While ester-linked lipids (e.g., DLin-MC3-DMA, ALC-0315) dominate current FDA-approved mRNA vaccines due to their biodegradability, Fatty Ether Amines (FEAs) represent a specialized class of lipids engineered for environments requiring hydrolytic resistance and enhanced membrane fusion capabilities.
FEAs are amphiphilic molecules characterized by a fatty ether tail (resistant to phospholipases and acid hydrolysis) linked to an amine headgroup (responsible for nucleic acid complexation). This guide details the formulation of Lipid Nanoparticles (LNPs) using FEAs, specifically focusing on overcoming the "transfection-toxicity" trade-off by leveraging microfluidic assembly to create precise, low-polydispersity nanostructures.
Strategic Rationale: Why Fatty Ether Amines?
The decision to utilize FEAs over conventional ester lipids should be driven by specific therapeutic requirements:
-
Hydrolytic Stability: Unlike esters, the ether linkage (
) is immune to hydrolysis by endosomal lipases or low pH environments. This ensures the lipid envelope remains intact until the critical moment of cytosolic release. -
Enhanced Fusogenicity: Ether lipids often adopt a hexagonal (
) phase more readily than their ester counterparts upon protonation, facilitating more aggressive disruption of the endosomal membrane and superior mRNA release. -
The Trade-off: The metabolic stability of ethers poses a risk of bioaccumulation. Therefore, this protocol emphasizes minimal lipid-to-mRNA ratios (N/P ratios) to maximize potency while minimizing total lipid dose.
Experimental Protocol: Microfluidic Assembly of FEA-LNPs
This protocol utilizes a staggered herringbone microfluidic mixing technique, the industry standard for generating reproducible LNPs with sizes between 60–100 nm.
Materials & Reagents
| Component | Role | Recommended Reagent | Molar Ratio (Standard) |
| Ionizable Lipid | Cargo Complexation | FEA-01 (e.g., generalized Ionizable Ether Lipid or DOTMA for cationic applications) | 50% |
| Helper Lipid | Bilayer Structure | DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine) | 10% |
| Sterol | Fluidity/Stability | Cholesterol (Animal-free grade) | 38.5% |
| PEG-Lipid | Steric Shielding | PEG-2000-DMG (1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000) | 1.5% |
| Payload | Therapeutic Cargo | mRNA (CleanCap® or equivalent) | N/A |
| Aqueous Buffer | Protonation Medium | 50 mM Citrate Buffer, pH 4.0 | N/A |
| Organic Solvent | Lipid Solvent | Ethanol (200 proof, molecular biology grade) | N/A |
Step-by-Step Formulation Workflow
Step 1: Lipid Stock Preparation [1]
-
Dissolve individual lipids in ethanol to a concentration of 10 mg/mL.
-
Combine lipids in the molar ratio 50:10:38.5:1.5 (FEA:DSPC:Chol:PEG).
-
Dilute the final lipid mixture with ethanol to a total lipid concentration of 10 mM .
Step 2: Payload Preparation
-
Dilute mRNA in 50 mM Citrate Buffer (pH 4.0) .
-
Calculation: The concentration of mRNA is determined by the target N/P ratio (Nitrogen-to-Phosphate). For FEAs, an N/P ratio of 6 is recommended.
-
Note: Ensure the aqueous volume is 3x the volume of the lipid/ethanol phase (Flow Rate Ratio 3:1).
-
Step 3: Microfluidic Mixing
-
Instrument: NanoAssemblr (Precision NanoSystems) or equivalent impingement jet mixer.
-
Parameters:
-
Flow Rate Ratio (FRR): 3:1 (Aqueous : Organic).
-
Total Flow Rate (TFR): 12 mL/min (for benchtop scale).
-
-
Action: Inject both streams simultaneously. The chaotic mixing precipitates the lipids around the mRNA as the polarity of the solvent shifts, forming LNPs.
Step 4: Downstream Processing (TFF)
-
Buffer Exchange: Immediately dilute the LNP output 1:1 with PBS (pH 7.4) to quench particle growth and neutralize surface charge.
-
Dialysis/Tangential Flow Filtration (TFF): Use a 100 kDa MWCO cassette. Perform 30 volume exchanges against PBS (pH 7.4) to remove ethanol and unencapsulated mRNA.
-
Concentration: Concentrate LNPs to the desired final payload concentration (typically 0.1 – 0.5 mg/mL mRNA).
Step 5: Sterile Filtration
-
Pass the final formulation through a 0.22 µm PES (Polyethersulfone) filter .
-
Caution: Do not use PVDF filters as they may bind lipids.
Visualization: Formulation Workflow
Figure 1: Microfluidic workflow for FEA-LNP synthesis. The 3:1 Aqueous:Organic ratio is critical for defining particle size.
Critical Quality Attributes (CQAs) & Characterization
To validate the "Trustworthiness" of the system, every batch must meet these specifications before in vivo use.
| Attribute | Method | Target Specification | Scientific Rationale |
| Particle Size (Z-avg) | Dynamic Light Scattering (DLS) | 60 – 100 nm | Particles >150 nm are cleared rapidly by the RES (liver/spleen). |
| Polydispersity (PDI) | DLS | < 0.2 | Indicates a uniform population; high PDI suggests aggregation. |
| Encapsulation Efficiency | RiboGreen Assay (+/- Triton X) | > 85% | Ensures the cargo is actually inside the lipid shell. |
| Zeta Potential | Electrophoretic Light Scattering | -5 to +5 mV | Near-neutral charge at pH 7.4 prevents non-specific protein binding in blood. |
| pKa (Apparent) | TNS Fluorescence Assay | 6.2 – 6.8 | Critical for endosomal escape. The lipid must become positive only inside the acidic endosome. |
Mechanism of Action: The FEA "Phase Transition"
The potency of Fatty Ether Amines lies in their behavior within the target cell. Unlike esters which may degrade, the ether lipid triggers a phase transition that destabilizes the endosomal membrane.
Figure 2: Intracellular trafficking pathway. The acid-stable ether linkage ensures the lipid remains active to drive endosomal escape.
Safety & Storage Considerations
-
Storage: Due to the stability of the ether bond, FEA-LNPs are less prone to chemical degradation than ester-LNPs. However, they should still be stored at -80°C in a cryoprotectant (e.g., 10% Sucrose) to prevent physical aggregation (fusion) during freeze-thaw cycles.
-
Toxicity Warning: Because ether lipids are not biodegradable, they have a longer tissue half-life. Researchers must perform dose-escalation studies carefully. High accumulation can lead to vacuolization in hepatocytes. It is recommended to use FEAs for applications where chronic dosing is not required (e.g., vaccines) or where the dose is extremely low.
References
-
Felgner, P. L., et al. (1987). Lipofection: a highly efficient, lipid-mediated DNA-transfection procedure. Proceedings of the National Academy of Sciences. Link (Seminal work on DOTMA, the archetype cationic ether lipid).
-
Cullis, P. R., & Hope, M. J. (2017). Lipid Nanoparticle Systems for Enabling Gene Therapies.[2][3] Molecular Therapy.[4] Link (Comprehensive review on LNP mechanisms and formulation).
-
Hou, X., et al. (2021). Lipid nanoparticles for mRNA delivery.[1][2][4][5][6] Nature Reviews Materials. Link (Discusses the transition from cationic to ionizable lipids).
-
Maeki, M., et al. (2015). A microfluidic device for the precise control of the particle size of lipid nanoparticles.[1] Journal of Controlled Release.[7] Link (Foundational protocol for microfluidic mixing parameters).
-
Puri, A., et al. (2009). Lipid-based nanoparticles as pharmaceutical drug carriers: from concepts to clinic.[2][5][6][8][9] Critical Reviews in Therapeutic Drug Carrier Systems. Link (Detailed analysis of lipid chemistry and stability).
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. Novel Ionizable Lipids Derived from 2-Hydroxypropylamine and Spermine for mRNA-LNP Delivery - Factor Bioscience [factor.bio]
- 3. researchgate.net [researchgate.net]
- 4. Cationic Lipid - ADC Linkers | AxisPharm [axispharm.com]
- 5. caymanchem.com [caymanchem.com]
- 6. Exploring Thermal Stability in Lipid Nanoparticle Systems [eureka.patsnap.com]
- 7. Toxicity of cationic lipids and cationic polymers in gene delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. New ionizable lipids for non-viral mRNA delivery with secondary amine cyclic ether head groups - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Excess Oxalic Acid in Amine Salt Synthesis
Welcome to the technical support center for scientists, researchers, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) regarding a common challenge in pharmaceutical chemistry: the removal of excess oxalic acid during the synthesis of amine salts. Precise salt formation is critical for controlling the physicochemical properties of an active pharmaceutical ingredient (API), and residual reactants can significantly impact crystallinity, stability, and downstream processing.
This document moves beyond simple protocols to explain the underlying chemical principles, enabling you to make informed decisions and adapt methodologies to your specific amine.
Part 1: FAQs - Initial Diagnosis & Analysis
This section addresses the immediate questions that arise when an amine salt synthesis does not yield the expected outcome.
Q1: My amine oxalate salt is an oil or a sticky solid, not a crystalline powder. Why is this happening?
This is a classic sign of impurities disrupting the crystal lattice formation. While several factors can be at play, the presence of excess oxalic acid is a primary suspect.
-
Causality—The Role of Impurities: Crystalline solids are defined by a highly ordered, three-dimensional arrangement of molecules. The presence of unreacted starting materials, like excess oxalic acid, introduces disorder. This disruption can prevent the formation of a stable crystal lattice, leading to the product "oiling out" or forming an amorphous, sticky solid instead of sharp, well-defined crystals.[1]
-
Melting Point Depression: A significant amount of excess oxalic acid can act as an impurity, causing a depression and broadening of the product's melting point. If the melting point is depressed to below the temperature of the crystallization medium, the product will separate as a liquid (oil).
-
Hygroscopicity: Oxalic acid is hygroscopic, meaning it readily absorbs moisture from the air. Excess acid in your product can make the final salt appear wet or gummy, even after drying.
Q2: How can I definitively confirm that excess oxalic acid is the problem?
Before proceeding with purification, it's crucial to confirm the presence and, if possible, the amount of residual oxalic acid. Several analytical techniques can provide this information, each with its own advantages.
The following decision tree illustrates a logical workflow for diagnosing and resolving issues with your amine oxalate salt synthesis.
Caption: Decision tree for troubleshooting impure amine oxalate salts.
| Method | Type | Information Provided | Key Considerations |
| HPLC/UPLC | Quantitative | Precise concentration of residual oxalic acid. | Requires method development (column, mobile phase). Very sensitive.[2] |
| Titration | Quantitative | Purity of the amine salt; can infer excess acid. | Can be performed by titrating with a standardized base like NaOH or a redox titration with KMnO₄.[3][4] |
| ¹H NMR | Semi-Quantitative | Ratio of amine to oxalate counter-ion. Excess acid may show a distinct (though often broad) peak. | The acidic proton of oxalic acid is labile and may exchange with solvent or water, making direct observation difficult. |
| TLC Spot Test | Qualitative | Presence/absence of oxalic acid. | Fast and simple. Requires a suitable stain (e.g., a pH indicator like bromocresol green) as oxalic acid is not UV-active. |
| Melting Point | Qualitative | Indication of purity. | A sharp melting point matching the literature value suggests high purity. A broad, depressed range indicates impurities. |
Part 2: Troubleshooting Guides - Purification Protocols
Once excess oxalic acid is confirmed, the next step is removal. The choice of method depends on the scale of the synthesis, the properties of your specific amine salt, and the level of impurity.
Q3: What is the most effective way to remove excess oxalic acid?
Recrystallization is the most powerful and common technique for purifying crystalline solids. However, a simple solvent wash (trituration) can be effective for removing smaller amounts of highly soluble impurities.
Principle: This technique relies on the solubility differences between the desired amine oxalate salt and the excess oxalic acid in a chosen solvent or solvent system. The ideal solvent will dissolve the amine salt completely at an elevated temperature but have very low solubility for it at room temperature or below, while keeping the oxalic acid impurity dissolved at all temperatures.[1][5]
Experimental Protocol: Recrystallization
-
Solvent Selection: Consult the solubility data (see Table 2). Isopropanol (IPA) or ethanol are often good starting points.[6] The goal is to find a solvent where your salt is sparingly soluble at room temperature but very soluble when hot.
-
Dissolution: Place your crude amine oxalate salt in an Erlenmeyer flask with a stir bar. Add the minimum amount of the chosen solvent to create a slurry. Heat the mixture to a gentle boil with stirring.
-
Achieve Saturation: Continue adding small portions of the hot solvent until all of the solid just dissolves. Adding a large excess of solvent is a common mistake that will dramatically reduce your yield.[5]
-
Slow Cooling (Crucial for Purity): Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Rapid cooling can trap impurities.[5] For maximum recovery, you can then place the flask in an ice bath for 20-30 minutes.
-
Isolation: Collect the purified crystals by vacuum filtration, using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any remaining mother liquor containing the dissolved oxalic acid.
-
Drying: Dry the crystals under vacuum to a constant weight.
-
Verification: Check the melting point of the dried crystals and, if necessary, re-analyze by HPLC or TLC to confirm the absence of oxalic acid.
| Solvent | Polarity | Boiling Point (°C) | Solubility of Oxalic Acid | Typical Use for Amine Oxalate Salts |
| Water | Very High | 100 | Very High (143 g/L) | Often too good a solvent for the salt, leading to low recovery. |
| Ethanol | High | 78 | High (240 g/L) | Good recrystallization solvent for many salts. |
| Isopropanol (IPA) | Medium-High | 82 | Soluble | Excellent choice; often provides a good solubility differential for salts.[6] |
| Acetone | Medium | 56 | Soluble[7][8] | Can be effective, especially for precipitating salts.[9] |
| Diethyl Ether | Low | 35 | Poorly Soluble (18 g/L) | Primarily used as an anti-solvent or for trituration/washing.[6] |
| Heptane/Hexane | Very Low | 98 / 69 | Insoluble | Used as an anti-solvent in mixed-solvent recrystallizations. |
Principle: Trituration is a purification method that involves washing or slurrying a solid product with a solvent in which the desired compound is insoluble, but the impurities (in this case, oxalic acid) are soluble.
When to Use: This method is ideal when you have a nearly pure product with a small amount of surface-level impurity, or when a suitable recrystallization solvent cannot be identified. It is faster but generally less effective than a full recrystallization.
Experimental Protocol: Trituration
-
Solvent Choice: Select a solvent where your amine oxalate salt is known to be poorly soluble, but oxalic acid has at least some solubility (e.g., diethyl ether, cold acetone).[6]
-
Procedure: Place the crude, solid salt in a flask. Add a volume of the chosen solvent sufficient to create a stirrable slurry.
-
Agitation: Stir the slurry vigorously at room temperature for 15-30 minutes. This mechanically scrubs the crystals and dissolves the more soluble oxalic acid.
-
Isolation: Collect the solid product by vacuum filtration.
-
Repeat if Necessary: The wash can be repeated with fresh solvent for improved purity.
-
Drying & Verification: Dry the purified solid under vacuum and verify its purity via melting point or another analytical technique.
Principle: This modern purification technique uses a polymer-bound functional group (a "scavenger") to react with and sequester excess reagents from a solution. To remove an acid, a basic resin, such as a polymer-bound amine (e.g., PS-Trisamine), is used.[10]
When to Use: This is highly effective for solution-phase purification and is particularly advantageous in high-throughput or parallel synthesis workflows where traditional workups are cumbersome.
Experimental Protocol: Acid Scavenging
-
Dissolution: Dissolve the crude product mixture (amine salt + excess oxalic acid) in a suitable solvent (e.g., Dichloromethane, THF).
-
Resin Addition: Add the basic scavenger resin to the solution (typically 2-3 equivalents relative to the excess acid).
-
Agitation: Gently agitate the mixture at room temperature. Reaction times can range from 30 minutes to a few hours. Monitor the removal of the acid by TLC or LCMS.
-
Isolation: Filter the mixture to remove the resin, which now has the oxalic acid bound to it.
-
Product Recovery: Evaporate the solvent from the filtrate to recover the purified amine oxalate salt.
Part 3: Advanced Troubleshooting
Q4: My yield was very low after purification. What are the common causes?
A low yield after recrystallization is a frequent and frustrating issue, typically stemming from one of these common errors:
-
Using Excessive Solvent: This is the most common mistake.[1][5] If you add more hot solvent than the minimum required to dissolve the solid, a significant portion of your product will remain in the mother liquor upon cooling, leading to poor recovery.
-
Premature Crystallization: If the solution cools too quickly during a hot filtration step (if performed), the product can crystallize on the filter paper or in the funnel, resulting in a physical loss of material.[1]
-
Incorrect Stoichiometry: If significantly less than one equivalent of amine was used in the initial reaction, the yield will inherently be low. It's important to ensure the initial reaction stoichiometry is correct.[1]
Q5: The excess oxalic acid seems impossible to remove. Are there alternative strategies?
If standard purification methods fail, a chemical "reset" is often the best path forward.
Protocol: Base-Out & Re-Salt
-
Dissolve: Dissolve the impure amine oxalate salt in water.
-
Basify: Add a strong base (e.g., 2M NaOH) to the aqueous solution until the pH is >10. This will deprotonate the amine, converting the salt back to the free base.
-
Extract: Extract the free amine into an organic solvent like dichloromethane (DCM) or ethyl acetate. The deprotonated oxalic acid (sodium oxalate) will remain in the aqueous layer.
-
Wash & Dry: Wash the organic layer with brine, then dry it over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄).
-
Isolate Free Base: Filter and evaporate the organic solvent to obtain the purified free amine.
-
Re-formation of Salt: Dissolve the purified amine in a suitable solvent (e.g., IPA). Separately, dissolve a precisely calculated stoichiometric equivalent (1.0 eq) of pure oxalic acid in the same solvent.
-
Precipitation: Slowly add the oxalic acid solution to the amine solution with stirring. The pure amine oxalate salt should precipitate. Cool and filter as previously described.
This method, while longer, ensures that you start the salt formation with a pure, known quantity of your amine, eliminating issues of both excess acid and other potential impurities from the initial reaction.
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 971, Oxalic acid. PubChem. [Link]
-
Malek, F., A. A. Saboury, et al. (2017). Analytical procedures and methods validation for oxalate content estimation. Journal of Food Measurement and Characterization, 11(2), 523–527. [Link]
-
SIELC Technologies. (n.d.). HPLC Method for Determination of Oxalic acid on Newcrom BH. SIELC. [Link]
-
Geto, A., A. Kibret, et al. (2020). Spectrophotometric Determination of Oxalic Acid in Dietary Sources Through Catalytic Titration with Hexavalent Chromium. CORE. [Link]
-
Hiranuma Sangyo Co., Ltd. (2020). Purity determination of oxalic acid. Hiranuma. [Link]
-
Klute. (2009). Forming oxalte salts of amines. Sciencemadness Discussion Board. [Link]
-
Chemrox. (2009). oxalic acid reaction with secondary amines. Sciencemadness Discussion Board. [Link]
-
Sciencemadness Wiki. (2023). Oxalic acid. Sciencemadness. [Link]
-
Solubility of Things. (n.d.). Oxalic acid. Solubility of Things. [Link]
-
Sciencemadness Discussion Board. (2009). Forming oxalte salts of amines. Sciencemadness. [Link]
-
Reddit. (2018). Ways of crashing out amines. r/chemistry. [Link]
- US2857424A - Preparation of oxalic acid salts of phenylene diamines. (1958).
-
Diop, M. B., Seck, G. A., et al. (2020). Co-crystallization of Oxalate Salts of Monoprotonated Amines with a Double Sn-Ph Bond Cleavage. American Journal of Heterocyclic Chemistry, 6(2), 16-23. [Link]
-
Hussain, S. T., Khan, G. A., & Shabeer, M. (2012). Solubility of Oxalic Acid. Asian Journal of Research in Chemistry, 5(11), 1323-1330. [Link]
-
Hussain, S. T., Khan, G. A., & Shabeer, M. (2012). Solubility of Oxalic Acid. Asian Journal of Research in Chemistry. [Link]
-
Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. Chemistry LibreTexts. [Link]
-
Wipf Group. (2004). strategies in organic synthesis. University of Pittsburgh. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. HPLC Method for Determination of Oxalic acid on Newcrom BH | SIELC Technologies [sielc.com]
- 3. Analytical procedures and methods validation for oxalate content estimation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. hiranuma.com [hiranuma.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. sciencemadness.org [sciencemadness.org]
- 7. researchgate.net [researchgate.net]
- 8. ajrconline.org [ajrconline.org]
- 9. US2857424A - Preparation of oxalic acid salts of phenylene diamines - Google Patents [patents.google.com]
- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Preventing crystallization issues with octyloxyethyl amine solutions
Subject: Prevention of Crystallization & Stability Management
Document ID: TS-OEA-004 | Version: 2.1 | Status: Active[1][2][3]
Introduction: The Nature of the Reagent
Octyloxyethyl amine (2-(octyloxy)ethan-1-amine) is a critical intermediate often used in the synthesis of ionizable lipids for Lipid Nanoparticles (LNPs) and surface modification.[1][2][3] Structurally, it possesses a hydrophobic octyl tail, a hydrophilic primary amine head, and an ether linkage.
This amphiphilic structure creates a unique set of handling challenges. Users often report "crystallization," but in 90% of cases, they are observing one of two distinct physical phenomena: Amine Bloom (Carbamate Formation) or Phase Separation (Krafft Point) .
This guide moves beyond basic storage advice to explain the thermodynamics of these failures and provides self-validating protocols to prevent them.[2][3][4]
The Physics of Failure: Root Cause Analysis
Before troubleshooting, you must identify which type of solid you are seeing.[3]
Mechanism A: Amine Bloom (The "Crust" Effect)
Primary amines are nucleophiles. In the presence of atmospheric CO₂ and moisture, they undergo a reversible reaction to form carbamates and ammonium bicarbonate salts.[5]
-
Visual Indicator: White, crusty solids on the cap threads or a "skin" on the liquid surface.
-
Solubility: These salts are often insoluble in the parent amine and common organic solvents, appearing as "crystals."
Mechanism B: Thermal Solidification (Freezing/Krafft Point)
Like many surfactants, octyloxyethyl amine has a specific temperature (Krafft point) below which its solubility in a solvent drops drastically, or the neat liquid freezes.
-
Visual Indicator: The entire volume solidifies or forms a slushy slurry.[3]
Troubleshooting Decision Matrix
Use the following logic flow to diagnose your specific issue.
Figure 1: Diagnostic logic for identifying the nature of the precipitate. Note that "Amine Bloom" is a chemical transformation, whereas thermal freezing is a physical phase change.
Frequently Asked Questions (Technical Support)
Q1: My solution turned cloudy after opening the bottle multiple times. Can I heat it to redissolve?
Answer: STOP. If the cloudiness is due to Amine Bloom (CO₂ absorption) , heating will not fix it and may accelerate oxidation.
-
The Test: Take a small aliquot (100 µL) and warm it to 35°C.
-
If it clears: It was just cold (Scenario B). Proceed with gentle warming.[2][3]
-
If it remains cloudy:[1][2][3][4] It is likely a carbonate salt (Scenario A).[2][3] You must filter the solution through a 0.2 µm PTFE filter to remove the solids. The filtrate is likely still usable, but the concentration must be re-verified.
-
Q2: Why does the guide recommend storing under Argon instead of Nitrogen?
Answer: While Nitrogen is acceptable, Argon is denser than air.
-
Mechanism: When you flush a vial with Argon, it settles on top of the liquid, creating a heavy blanket that physically displaces the lighter air (and CO₂).
-
Impact: This is critical for primary amines like octyloxyethyl amine which are "CO₂ scavengers."[2][3] Nitrogen mixes more easily with air, offering less robust protection in frequently opened vials.[3]
Q3: I am making LNPs. Will these crystals affect my formulation?
Answer: Yes, critically.
-
Stoichiometry: If your amine has partially converted to a carbamate salt, your effective molar concentration of reactive amine is lower than calculated. This alters the N/P (Nitrogen-to-Phosphate) ratio in your LNP formulation, leading to larger particle sizes and poor encapsulation efficiency.[1][2][3]
-
Protocol: Always re-titrate or check the purity (NMR/LC-MS) of aged amine stocks before critical LNP batches.
Best Practice Protocols
Protocol A: Recovery of Precipitated Stock
Use this when the material has solidified due to cold storage.
| Step | Action | Technical Rationale |
| 1 | Seal Check | Ensure the cap is TIGHT before removing from the freezer. Prevents condensation from entering as it warms. |
| 2 | Desiccation | Place the sealed vial in a desiccator or Ziploc bag with silica gel while it warms to Room Temp (RT).[3] |
| 3 | Thermal Bath | Once at RT, place in a water bath at 30–35°C for 15 minutes. Do not exceed 40°C. |
| 4 | Vortex | Vortex gently. If solids persist, refer to the "Amine Bloom" diagnosis (it may be irreversible salt). |
Protocol B: The "Inert Aliquot" System (Prevention)
Primary amines should never be stored in a single large volume if accessed frequently.
-
Preparation: Upon receipt, thaw the master bottle once using Protocol A.
-
Purge: Flush the master bottle headspace with Argon for 30 seconds.
-
Aliquoting: Distribute the neat liquid into single-use amber glass vials (e.g., 1 mL or 5 mL).
-
Sealing: Flush each aliquot with Argon immediately before capping. Parafilm the caps.[3]
-
Storage: Store at -20°C. When needed, thaw one vial and discard the remainder or use immediately.
Quantitative Data: Solubility & Stability
The following table summarizes solubility behavior based on solvent polarity and homologous series data for long-chain ether amines [1, 2].
| Solvent System | Solubility Status | Risk Factor | Recommended Handling |
| Water (pH 7) | Low / Insoluble | Phase Separation | Requires acidification (pH < 9.[1][2][3][6]0) to protonate.[2][3] |
| Ethanol | High | Amine Bloom | Ethanol absorbs atmospheric CO₂; keep tightly sealed.[2][3] |
| DMSO | High | Freezing | DMSO freezes at 19°C. Keep >20°C to avoid solid block formation.[2][3] |
| Chloroform | High | Reaction | Avoid if possible; amines can react with chlorinated solvents over long periods.[2][3] |
References
-
PubChem. (n.d.).[2][3] 2-(Octyloxy)ethanol Compound Summary. National Library of Medicine.[2][3] Retrieved from [Link]
-
KTA-Tator, Inc. (2018).[1][2][3] The Formation of Amine Exudate (Blushing) of Epoxy Coatings. Retrieved from [Link]
-
ACS Omega. (2020).[2][3] A Unified Approach to CO2–Amine Reaction Mechanisms. American Chemical Society.[2][3] Retrieved from [Link]
- Detailed mechanistic insight into carbamate vs.
-
Diplomata Comercial. (n.d.). Amine Storage Conditions: Essential Guidelines for Safety. Retrieved from [Link]
- Standard industrial guidelines for hygroscopic amine handling.
Sources
Optimizing pH for [2-(Octyloxy)ethyl]amine oxalate buffer systems
[1][2][3]
System Overview & Chemical Logic
The Core Challenge: Optimizing pH for [2-(Octyloxy)ethyl]amine oxalate is a balancing act between solubility and stability .[1][2][3]
-
The Molecule: [2-(Octyloxy)ethyl]amine is a surfactant-like primary amine.[1][2][3] The octyl chain provides lipophilicity, while the ethylamine group provides a cationic charge site (pKa ~9.5–9.8).[1]
-
The Counter-ion: Oxalate (from Oxalic Acid) is a bidentate ligand with two acidic protons (
, ).[1][2] -
The Interaction: At low pH, the amine is protonated (
) and soluble.[1][3] However, oxalate salts of long-chain amines can exhibit complex solubility behaviors, including gelation or precipitation, often driven by the "Common Ion Effect" or micelle formation.[1][3]
Physicochemical Parameters Table
| Parameter | Value (Approx.) | Significance |
| Amine pKa | 9.5 – 9.8 | pH > 8.5 risks free-base precipitation (oiling out).[1][2][3] |
| Oxalic Acid pKa | 1.25 / 4.27 | Buffer capacity is highest at pH 1.0–1.5 and 3.8–4.[1]8. |
| Hydrophobicity (LogP) | ~2.9 | High affinity for C18 columns; requires organic solvent for elution.[1][3] |
| UV Cutoff | ~210–220 nm | Oxalate absorbs in low UV; avoid detection <220 nm.[1] |
Visualization: The pH-Solubility Landscape[1][2][3]
The following diagram illustrates the critical ionization states governing your buffer system.
Figure 1: Solubility and ionization states of [2-(Octyloxy)ethyl]amine as a function of pH.
Standard Operating Procedure: Buffer Preparation
Objective: Prepare a stable 20 mM [2-(Octyloxy)ethyl]amine Oxalate Buffer at pH 3.0 for HPLC.
Critical Warning: Do not simply mix equimolar amounts of amine and acid.[1] The heat of neutralization and local concentration hotspots can cause immediate precipitation of the salt form.[1]
-
Dissolution of the Base:
-
Acidification (The Titration):
-
Final Adjustment:
Troubleshooting Guide (Q&A Format)
Issue 1: "My buffer turns cloudy upon standing or cooling."
Diagnosis: This is likely Krafft Point Precipitation .[1][3] The oxalate salt of this long-chain amine acts like a soap.[1][3] Below a certain temperature (Krafft point), the solubility drops drastically.[1]
-
Immediate Fix: Gently warm the solution to 30°C. If it clears, your lab temperature is too low for this specific salt concentration.[1]
-
Long-term Fix: Add 5-10% Isopropanol (IPA) to the buffer.[1][2][3] IPA disrupts the crystalline lattice of the amine-oxalate salt, lowering the Krafft point.[1][3]
Issue 2: "I see peak tailing in my HPLC chromatogram."
Diagnosis: Residual Silanol Interactions.[1][3][4] Even with an oxalate buffer, the hydrophobic octyl tail interacts strongly with the C18 stationary phase, and the amine interacts with silanols.[1]
-
Action:
-
Lower the pH: Ensure pH is < 3.0. This suppresses the ionization of surface silanols on the column.[1]
-
Increase Ionic Strength: Increase the oxalate concentration from 10 mM to 25 mM to provide better ion-pairing competition.
-
Issue 3: "The baseline is noisy and drifts at 210 nm."
Diagnosis: Oxalate UV Cutoff.[1][3] Oxalate ions absorb UV light significantly below 220 nm.[1][3]
-
Action: Switch detection wavelength to 230 nm or higher. If low UV detection is mandatory for the analyte, you must switch buffer systems (e.g., to Phosphate or Perchlorate), as Oxalate is incompatible with deep UV detection.[1]
Decision Logic: Solving Precipitation
Use this flow to diagnose stability issues in your formulation or mobile phase.
Figure 2: Diagnostic logic for precipitation issues.
Frequently Asked Questions (FAQs)
Q: Can I autoclave this buffer system? A: No. Amines can undergo oxidation at high temperatures, and oxalate can decarboxylate under extreme hydrothermal conditions.[1] Use 0.22 µm filtration for sterilization.[1][3]
Q: What is the shelf-life of the prepared buffer? A: 48 hours. Amine-oxalate solutions are prone to microbial growth (amines are nitrogen sources, oxalate is a carbon source).[1][2][3] Always prepare fresh or store at 4°C with a bacteriostatic agent if compatible with your assay.[1][3]
Q: Why use Oxalate instead of Phosphate? A: Oxalate is often chosen for two reasons:
References
-
Dolan, J. W. (2022).[1] HPLC Troubleshooting: Precipitation of Buffers in Gradient Elution Mode. ThermoFisher Scientific / LCGC.[1][3] Link
-
PubChem. (2025).[1][3] Compound Summary: 2-(Octyloxy)ethanol (Precursor).[1][2][3] National Library of Medicine.[1] Link[1][2][3]
-
Sigma-Aldrich. (2024).[1][2][3] Buffer Reference Center: Preparation and Properties of Oxalate Buffers. Merck KGaA.[1][3] Link
-
Snyder, L. R., & Kirkland, J. J. (2012).[1] Introduction to Modern Liquid Chromatography. Wiley-Interscience.[1][3] (Standard text on Silanol suppression and Amine separations).
Sources
- 1. 2-(Octyloxy)ethanol | C10H22O2 | CID 82296 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Y-29794 Oxalate | C25H36N2O5S2 | CID 45073463 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-Ethylhexylamine | C8H19N | CID 7719 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. agilent.com [agilent.com]
- 5. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 6. HPLC Troubleshooting Guide [sigmaaldrich.com]
Purification methods for [2-(Octyloxy)ethyl]amine oxalate via recrystallization
As a Senior Application Scientist, I've designed this technical support guide to provide you with both the foundational principles and the practical, in-the-lab solutions for purifying [2-(Octyloxy)ethyl]amine oxalate via recrystallization. This guide moves beyond simple protocols to explain the causality behind each step, ensuring you can adapt and troubleshoot effectively.
Technical Support Center: Purification of [2-(Octyloxy)ethyl]amine Oxalate
Core Principles & Initial Considerations
Recrystallization is a powerful purification technique that leverages differences in solubility of a compound and its impurities in a given solvent at different temperatures.[1][2] For an amphiphilic molecule like [2-(Octyloxy)ethyl]amine oxalate, which possesses a long nonpolar octyloxy tail and a polar amine oxalate head group, solvent selection is the most critical determinant of success. The goal is to identify a solvent (or solvent system) in which the compound is highly soluble at an elevated temperature but sparingly soluble at lower temperatures, while impurities remain either fully soluble or insoluble at all temperatures.[1][3]
The oxalate salt form introduces ionic character, which significantly influences solubility. Unlike the free amine, the salt will have higher solubility in more polar, protic solvents capable of solvating the charged species.
Frequently Asked Questions (FAQs)
Q1: Why is recrystallization the preferred method for purifying [2-(Octyloxy)ethyl]amine oxalate? Recrystallization is exceptionally effective for removing minor impurities from solid organic compounds and is a cornerstone of purification in pharmaceutical development.[3][4] It is an ideal method for achieving the high degree of purity required for drug development professionals, as it selectively incorporates molecules of the desired compound into a growing crystal lattice, physically excluding dissimilar impurity molecules.[5]
Q2: What are the likely impurities I need to remove? Potential impurities could include unreacted starting materials such as 2-(octyloxy)ethanamine or excess oxalic acid, byproducts from the synthesis, or residual solvents. If the material is colored, it may contain polar, colored impurities that can often be removed with a charcoal treatment.[5]
Q3: Should I use a single-solvent or a two-solvent (anti-solvent) system? This depends entirely on the solubility profile of your compound.
-
A single-solvent system is simpler and preferred if you can find a solvent that meets the "highly soluble when hot, poorly soluble when cold" criteria.[6]
-
A two-solvent (anti-solvent) system is used when no single solvent is ideal.[3] You dissolve the compound in a "good" solvent in which it is highly soluble, and then slowly add a "poor" solvent (the anti-solvent) in which it is insoluble, until the solution becomes cloudy (the saturation point).[4] For [2-(Octyloxy)ethyl]amine oxalate, a polar solvent like ethanol could be the "good" solvent, and a nonpolar solvent like heptane could be the anti-solvent.
Q4: How does the oxalate counterion affect the recrystallization process compared to the free amine? The oxalate salt is significantly more polar and crystalline than its free amine precursor. This is often advantageous. The ionic interactions contribute to a more stable crystal lattice, which can lead to sharper melting points and better-defined crystals. However, it also restricts your choice of solvents to more polar options compared to what you would use for the free amine.[7]
In-Depth Troubleshooting Guide
This section addresses specific issues you may encounter during the recrystallization process.
Observed Issue 1: My compound is not dissolving, even when heating.
-
Probable Cause: The chosen solvent is too nonpolar or you have not added enough solvent. The amine oxalate head group requires a solvent capable of solvating an ionic species.
-
Recommended Solution:
-
Verify Solvent Choice: Ensure you are using a sufficiently polar solvent. Refer to the Solvent Selection Table below. Protic solvents like lower alcohols (ethanol, isopropanol) are often a good starting point for amine salts.[8]
-
Increase Solvent Volume: Add the hot solvent in small increments until the solid dissolves completely. The goal is to use the minimum amount of hot solvent to form a saturated solution.[6] Using too much solvent is a common cause of poor yield.[9]
-
Increase Temperature: Ensure your solvent is at or near its boiling point, as solubility typically increases with temperature.
-
Observed Issue 2: No crystals are forming upon cooling.
-
Probable Cause A: The solution is not supersaturated. You may have used too much solvent during the dissolution step.[6]
-
Recommended Solution A:
-
Boil off a portion of the solvent to concentrate the solution.[9]
-
Once concentrated, allow it to cool again slowly.
-
-
Probable Cause B: The solution is supersaturated, but nucleation has not occurred. This can happen with highly pure compounds.
-
Recommended Solution B:
-
Induce Crystallization by Scratching: Use a glass rod to gently scratch the inside surface of the flask just below the solvent line. The microscopic imperfections in the glass provide a surface for crystal nucleation.[6]
-
Seed the Solution: If you have a small crystal of pure product, add it to the solution. A seed crystal provides a template for further crystal growth.[4]
-
Cool to a Lower Temperature: Place the flask in an ice bath to further decrease the compound's solubility. Do this only after the solution has been allowed to cool slowly to room temperature first; rapid cooling can trap impurities.[5]
-
Observed Issue 3: The product has "oiled out," forming a liquid layer instead of crystals.
-
Probable Cause: The compound is coming out of solution at a temperature above its melting point, or the concentration of impurities is high, causing a melting point depression.
-
Recommended Solution:
-
Re-heat the solution until the oil fully redissolves.
-
Add a small amount of additional solvent (1-5% of the total volume).[9] This keeps the compound dissolved at a slightly lower temperature.
-
Allow the solution to cool much more slowly. Insulating the flask can help. Slower cooling encourages the formation of an ordered crystal lattice rather than an amorphous oil.[9]
-
Observed Issue 4: The final product yield is very low.
-
Probable Cause A: Too much solvent was used, and a significant amount of product remains in the mother liquor.[9]
-
Recommended Solution A: Before discarding the filtrate (mother liquor), test it by evaporating a small sample. If a large amount of solid residue forms, you can try to recover more product by concentrating the mother liquor and cooling for a "second crop" of crystals. Note that this second crop may be less pure.
-
Probable Cause B: The product is more soluble in the cold solvent than anticipated.
-
Recommended Solution B: Ensure you are cooling the solution sufficiently, using an ice bath if necessary, to minimize the amount of product lost to the solvent.[6] Also, when washing the filtered crystals, use a minimal amount of ice-cold solvent to avoid redissolving your product.[6]
Data & Experimental Protocols
Table 1: Solvent Selection Guide for [2-(Octyloxy)ethyl]amine Oxalate
| Solvent | Polarity Index | Boiling Point (°C) | Rationale & Field Insights |
| Isopropanol (IPA) | 4.3 | 82 | Excellent Starting Point. Balances polarity to dissolve the amine oxalate head with some nonpolar character to accommodate the octyloxy tail. Often used for amine salt formation.[8] |
| Ethanol | 5.2 | 78 | Good Alternative to IPA. Slightly more polar, which may increase solubility. Ethanol-water mixtures can be effective for tuning solubility.[10] |
| Acetonitrile | 6.2 | 82 | A polar aprotic solvent. Can be effective if protic solvents lead to side reactions or solvate formation. Its high polarity should effectively dissolve the salt. |
| Water | 9.0 | 100 | Potential "Good" Solvent or Anti-Solvent. High polarity will strongly solvate the oxalate salt. May be too polar, leaving the octyloxy tail unsolvated. Can be used in a mixed system with an alcohol.[11] |
| Ethyl Acetate | 4.3 | 77 | Likely Anti-Solvent. Medium polarity. May not be polar enough to dissolve the salt on its own but could be used as the anti-solvent with a more polar primary solvent. |
| Heptane/Hexane | 0.0 | 98 / 69 | Definitive Anti-Solvent. Completely nonpolar. Use as the anti-solvent in a two-solvent system to precipitate the compound from a more polar solution. |
Protocol 1: Step-by-Step Single-Solvent Recrystallization
-
Dissolution: Place the crude [2-(Octyloxy)ethyl]amine oxalate in an Erlenmeyer flask with a stir bar. Add a small amount of the chosen solvent (e.g., Isopropanol).
-
Heating: Heat the mixture on a hot plate with stirring. Add more hot solvent in small portions until all the solid has just dissolved. Do not add excess solvent.[6]
-
(Optional) Hot Filtration: If there are insoluble impurities (dust, etc.) or if you have used decolorizing charcoal, perform a hot gravity filtration to remove them. This must be done quickly to prevent premature crystallization.[12]
-
Cooling & Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly and undisturbed to room temperature. Crystal formation should begin. Slow cooling is key to forming pure crystals.[12]
-
Ice Bath: Once the flask has reached room temperature, place it in an ice bath for at least 15-20 minutes to maximize crystal yield.[5]
-
Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter with a very small amount of ice-cold solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals thoroughly, either air-drying or in a vacuum oven at a temperature well below the melting point.
Visualization of Experimental Workflow
Caption: General workflow for single-solvent recrystallization.
Troubleshooting Decision Tree
Caption: Decision tree for common recrystallization issues.
References
- EBSCO. (n.d.). Recrystallization (chemistry) | Chemistry | Research Starters.
- SciSpace. (n.d.). Recrystallization of Active Pharmaceutical Ingredients.
- International Journal of Pharmaceutical Research. (n.d.). A Brief Review on Recrystallization of Clinically Important Drugs.
- PraxiLabs. (2022). Recrystallization Definition, Principle & Purpose.
- ACS Publications. (n.d.). Recrystallization of a Pharmaceutical Compound Using Liquid and Supercritical Antisolvents. Industrial & Engineering Chemistry Research.
- University of Calgary. (n.d.). Recrystallization - Single Solvent.
- University of California, Irvine. (n.d.). Recrystallization.
- University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization.
- ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents.
- Chemistry LibreTexts. (2022). 3.6F: Troubleshooting.
- McPherson, A. (2011). Optimization of crystallization conditions for biological macromolecules.
- University of Calgary. (n.d.). Recrystallisation experimental techniques required.
- University of Massachusetts. (n.d.). Experiment 9 — Recrystallization.
- Sciencemadness.org. (2009). Forming oxalate salts of amines.
- Bibliomed. (n.d.). SOLVATION PARAMETERS FOR SODIUM OXALATE IN MIXED ETHANOL-WATER SOLVENTS AT 301.15 K.
Sources
- 1. Recrystallization (chemistry) | Chemistry | Research Starters | EBSCO Research [ebsco.com]
- 2. ViewArticleDetail [ijpronline.com]
- 3. praxilabs.com [praxilabs.com]
- 4. scispace.com [scispace.com]
- 5. Home Page [chem.ualberta.ca]
- 6. people.chem.umass.edu [people.chem.umass.edu]
- 7. researchgate.net [researchgate.net]
- 8. sciencemadness.org [sciencemadness.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. BiblioMed.org - Fulltext article Viewer [bibliomed.org]
- 11. Tips & Tricks [chem.rochester.edu]
- 12. amherst.edu [amherst.edu]
Validation & Comparative
Comparison of [2-(Octyloxy)ethyl]amine oxalate vs hydrochloride salt
This guide provides an in-depth technical comparison of the oxalate and hydrochloride salts of [2-(Octyloxy)ethyl]amine (CAS: 10020-43-6 for the parent alcohol precursor; amine derivative). It is designed for researchers requiring high-purity amphiphilic amines for drug delivery, surfactant synthesis, or biological screening.
Oxalate vs. Hydrochloride
Part 1: Executive Decision Matrix
For rapid decision-making in the laboratory, use the following matrix. The choice of salt is rarely interchangeable; it is dictated by the specific stage of your experimental workflow.
| Feature | Oxalate Salt | Hydrochloride (HCl) Salt |
| Primary Role | Purification Intermediate | Final Biological Reagent |
| Crystallinity | High (Forms stable lattice) | Moderate to Low (Often waxy/hygroscopic) |
| Solubility (Water) | Low (Precipitates easily) | High (Forms micelles/soluble) |
| Solubility (Organic) | Low in Ether/EtOAc | Moderate in Alcohols/DMSO |
| Toxicity | High (Oxalate is cytotoxic) | Low (Physiologically compatible) |
| Hygroscopicity | Low (Stable storage) | High (Requires desiccated storage) |
| Best Use Case | Isolating pure amine from crude reaction mixtures.[1] | Cell culture, enzymatic assays, and formulation. |
Part 2: Detailed Technical Analysis
The Chemistry of the Amphiphile
[2-(Octyloxy)ethyl]amine is an amphiphilic molecule consisting of a hydrophobic octyl tail (
-
The Free Base: Often an oil or low-melting solid that is difficult to crystallize, prone to oxidation, and absorbs
from the air. -
The Challenge: Obtaining a high-purity solid form for weighing and dosing.
The Oxalate Salt: The "Purification King"
Why it works: Oxalic acid is a dicarboxylic acid that bridges two amine molecules, creating a robust hydrogen-bonded lattice. For fatty ether amines like [2-(Octyloxy)ethyl]amine, the oxalate salt is frequently the only form that crystallizes well from organic solvents.
-
Mechanism: The non-polar octyl chains pack together while the polar oxalate-amine ionic core forms a rigid network. This excludes impurities (unreacted alcohols, side products) from the crystal lattice.
-
Limitation: Oxalic acid is a calcium chelator and cellular toxin. Never use the oxalate salt for in vivo or in vitro biological assays , as the toxicity of the counterion will confound your data.
The Hydrochloride Salt: The "Biological Standard"
Why it works: The chloride ion is the most abundant physiological anion. Converting the purified amine to its HCl salt ensures water solubility (often forming clear micellar solutions) and biological compatibility.
-
Behavior: Due to the flexibility of the ether linkage and the octyl chain, the HCl salt may behave like a "soft solid" or waxy substance. It is often hygroscopic because the ether oxygen can coordinate with atmospheric moisture.
-
Handling: Must be stored in a desiccator. If it "oils out" upon exposure to air, it has likely absorbed water, altering its effective molecular weight.
Part 3: Experimental Workflows & Protocols
Visualization: Salt Selection & Processing Workflow
The following diagram illustrates the critical pathway from crude synthesis to final application, highlighting where each salt fits.
Caption: Workflow demonstrating the use of Oxalate for purification and HCl for final biological application.
Protocol A: Purification via Oxalate Precipitation
Use this when your synthesized amine is an impure oil.
-
Dissolution: Dissolve 10 mmol of crude [2-(Octyloxy)ethyl]amine in 20 mL of anhydrous ethanol or acetone.
-
Acid Addition: Slowly add 5 mmol of Oxalic Acid (anhydrous) dissolved in warm ethanol. Note: We use 0.5 eq because oxalic acid is diprotic, forming a 2:1 Amine:Oxalate complex, or 1 eq for a 1:1 salt depending on pH control. Start with 0.5 eq to maximize crystallization.
-
Crystallization: Stir at room temperature for 30 minutes, then cool to 0°C. A white crystalline precipitate should form.
-
Isolation: Filter the solid. Wash with cold acetone/ether (1:1).
-
Result: This solid is chemically stable and can be stored indefinitely.
-
Protocol B: Conversion to Hydrochloride for Bio-Assays
Use this to prepare your drug for cell culture.
-
Free Basing: Suspend the oxalate salt in Dichloromethane (DCM). Add 1M NaOH (aq) and shake vigorously. The amine will migrate to the DCM layer; oxalate stays in the water.
-
Drying: Separate the DCM layer, dry over
, and evaporate to yield the pure free amine oil. -
Salt Formation: Dissolve the pure oil in a minimal amount of dry Diethyl Ether.
-
Precipitation: Add 1.1 equivalents of HCl (e.g., 4M HCl in Dioxane) dropwise.
-
Finishing: The HCl salt will precipitate (or oil out). Evaporate solvent and dry under high vacuum to remove traces of dioxane/ether. Store in a desiccator.
Part 4: Chemical Structure Visualization
Understanding the spatial arrangement helps explain the solubility differences.
Caption: Structural comparison showing the 1:1 ionic nature of HCl vs. the bridging lattice potential of the Oxalate salt.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 82296, 2-(Octyloxy)ethanol. (Precursor data). Retrieved from [Link]
-
ScienceMadness (2009). Forming oxalate salts of amines for purification. (General methodology for amine purification). Retrieved from [Link]
-
ResearchGate (2020). Co-crystallization of Oxalate Salts of Monoprotonated Amines. (Structural basis for oxalate stability).[2] Retrieved from [Link]
Sources
Critical Micelle Concentration (CMC) of Octyloxyethyl Amine Derivatives
The following guide provides an in-depth technical analysis of the Critical Micelle Concentration (CMC) of octyloxyethyl amine derivatives, designed for researchers in surface chemistry and drug delivery.
Executive Summary: The "Ether Effect" in Surfactant Design
Octyloxyethyl amine derivatives represent a specialized class of ether-functionalized cationic surfactants . Unlike traditional alkyl ammonium surfactants (like CTAB or DTAB) which possess a continuous hydrophobic carbon chain, these derivatives incorporate an ether linkage (–O–) between the octyl tail and the ethyl-amine headgroup.
This structural modification introduces the "Ether Effect," which fundamentally alters the thermodynamics of micellization. The ether oxygen provides rotational flexibility and weak hydration, resulting in:
-
Enhanced Water Solubility: Higher Krafft points compared to isosteric alkyl amines.
-
Lower Surface Tension at CMC (
): Superior efficiency in reducing interfacial tension (often < 28 mN/m). -
Biocompatibility: Improved biodegradability and reduced cytotoxicity, making them ideal candidates for gene transfection and antimicrobial applications.
Chemical Architecture & Structure-Property Relationships[1]
To understand the CMC behavior, we must first analyze the molecule's amphiphilic balance.
General Structure:
-
Hydrophobic Tail: Octyl group (
). -
Linker: Ether oxygen + Ethyl spacer.
-
Hydrophilic Head: Ammonium (primary, secondary, tertiary, or quaternary).
The Hydrophobicity Gap
The ether oxygen atom is isosteric with a methylene (
-
Length Equivalent: The
chain is sterically similar to a alkyl chain. -
Hydrophobicity Equivalent: Due to the hydration of the ether oxygen, the effective hydrophobicity is reduced. A
-ether amine behaves thermodynamically closer to a or alkyl amine rather than a .
Comparative Performance Analysis
The following table contrasts the physicochemical properties of Octyloxyethyl Ammonium derivatives against standard alkyl trimethyl ammonium bromides.
Table 1: Physicochemical Profile Comparison[2]
| Surfactant Class | Representative Compound | CMC (mM) | Key Characteristic | ||
| Ether Amine | Octyloxyethyl Ammonium | 15.0 – 25.0 * | ~27.8 | -22.5 | Ultra-low surface tension, high solubility. |
| Alkyl Ammonium (C12) | DTAB (Dodecyl Trimethyl) | 14.0 – 16.0 | ~38.0 | -24.0 | Standard benchmark; rigid tail. |
| Alkyl Ammonium (C10) | DeTAB (Decyl Trimethyl) | 65.0 – 70.0 | ~40.0 | -18.0 | High CMC; weak surface activity. |
| Alkyl Ammonium (C16) | CTAB (Cetyl Trimethyl) | 0.9 – 1.0 | ~36.0 | -35.0 | Low CMC; issues with solubility/Krafft point. |
| Nonionic Ether | Octyloxyethyl | ~2.0 - 3.0 | 27.8 | N/A | Reference for tail behavior without charge repulsion. |
*Note: CMC values for octyloxyethyl amines vary based on the degree of headgroup substitution (primary vs. quaternary). The range provided reflects the typical "Tomamine" style ether amine behavior.
Key Insights from Data
-
Efficiency vs. Effectiveness: While the CMC of Octyloxyethyl Ammonium is comparable to DTAB (C12), its ability to reduce surface tension (
) is significantly better (27.8 vs 38.0 mN/m). This suggests tighter packing at the air-water interface due to the flexibility of the ether linkage. -
Thermodynamic Penalty: The presence of the ether oxygen slightly increases the CMC compared to a pure C11 chain, but this is offset by the gain in solubility, preventing precipitation in complex biological media.
Experimental Validation Framework
To strictly validate the CMC of these derivatives, a dual-method approach (Surface Tension + Conductivity) is required to account for pre-micellar aggregation common in ether amines.
Diagram 1: CMC Determination Workflow
The following logic flow ensures rigorous data collection and error minimization.
Caption: Logical workflow for dual-method CMC validation. The cross-validation step is critical for ether-amines to rule out impurity-driven minima.
Protocol A: Wilhelmy Plate Tensiometry (The Gold Standard)
Objective: Determine
-
Preparation: Prepare a 50 mM stock solution of the octyloxyethyl amine derivative in Milli-Q water.
-
Calibration: Flame the Platinum-Iridium plate until glowing red to remove organic contaminants. Verify water surface tension is
mN/m at 25°C. -
Dosing: Use an automated micro-doser. Add surfactant to water in logarithmic steps (e.g., 0.1 mM, 0.2 mM... up to 100 mM).
-
Equilibration: Allow 3–5 minutes per point. Ether amines equilibrate slower than pure alkyls due to hydration shifts.
-
Analysis: Plot
vs. .[1][2] The CMC is the intersection of the descending slope and the micellar plateau.-
Self-Validating Check: If you see a "dip" (minimum) near the CMC before the plateau, your sample contains unreacted alcohol (octanol). Recrystallize the sample.
-
Protocol B: Differential Conductivity
Objective: Determine the degree of counterion binding (
-
Setup: Use a dip-type conductivity cell with a cell constant of 1.0
. -
Titration: Titrate a concentrated surfactant solution into pure water under constant stirring.
-
Plotting: Plot Specific Conductivity (
) vs. Concentration ( ). -
Calculation: You will observe two linear regions.
-
Slope 1 (
): Monomer region. -
Slope 2 (
): Micellar region. -
CMC: The intersection point.[2]
-
Ionization (
): . -
Counterion Binding (
): .
-
Mechanistic & Thermodynamic Insight
The micellization of octyloxyethyl amine derivatives is entropy-driven , similar to classic cationics, but with a unique enthalpic contribution.
Gibbs Free Energy of Micellization
For Octyloxyethyl derivatives:
- (Enthalpy): Often less endothermic than DTAB. The dehydration of the ether oxygen upon micellization releases less structured water than a pure hydrocarbon chain, reducing the entropic gain slightly.
-
Packing Parameter (
): The ether linkage increases the effective headgroup area ( ) due to hydration repulsion. This lowers , favoring spherical micelles over worm-like micelles, which is advantageous for maintaining low viscosity in drug formulations.
Application Suitability: Drug Delivery
Why choose Octyloxyethyl Amine derivatives over CTAB?
-
Gene Transfection (Lipoplexes): The ether linkage increases the flexibility of the cationic headgroup, allowing for more efficient wrapping of DNA plasmids. The lower CMC ensures stability of the lipoplex at lower concentrations.
-
Antimicrobial Action: The surface tension of ~27.8 mN/m allows these molecules to wet bacterial membranes more effectively than DTAB (~38 mN/m), leading to faster membrane disruption.
-
Safety Profile: Ether amines are generally more biodegradable. The ether bond provides a site for oxidative cleavage in vivo, potentially reducing long-term tissue accumulation compared to robust alkyl chains.
References
-
Thermodynamics of Micellization: Wikipedia. Critical micelle concentration and Gibbs free energy parameters.[3]
-
Ether-Functionalized Surfactants: Zhang, Y., et al. (2021). "Surface Properties and Liquid Crystal Properties of Alkyltetra(oxyethyl) β-d-Glucopyranoside." Journal of Agricultural and Food Chemistry.
-
Comparative Cationic Data: BenchChem. "A Comparative Analysis of DTAB and Other Cationic Surfactants as Emulsifiers."
-
Structure-Property Relationships: Rosen, M. J. (1982). "Relationship of structure to properties in surfactants. 10. Surface and thermodynamic properties of 2-dodecyloxypoly(ethenoxyethanol)s." Journal of Colloid and Interface Science.
-
Micellization of Alkyl Trimethyl Ammonium Bromides: ResearchGate. "Micellization of Alkyl Trimethyl Ammonium Bromides in Aqueous Solutions–Part 1."
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of [2-(Octyloxy)ethyl]amine Oxalate
In the dynamic environment of drug discovery and development, the responsible management of chemical waste is not merely a regulatory obligation but a cornerstone of a robust safety culture. This guide provides an in-depth, procedural framework for the proper disposal of [2-(Octyloxy)ethyl]amine oxalate, ensuring the safety of laboratory personnel and the protection of our environment. As your partner in scientific advancement, we are committed to providing value that extends beyond the product, fostering a collaborative relationship built on deep, technical trust.
The disposal of any chemical reagent necessitates a thorough understanding of its intrinsic properties and potential hazards. While a specific Safety Data Sheet (SDS) for [2-(Octyloxy)ethyl]amine oxalate may not be readily available, a scientific approach allows us to infer its hazard profile from its constituent parts: the ethoxylated amine and the oxalate anion. Amines can exhibit corrosive and toxic properties, while oxalates are known for their toxicity. Therefore, it is imperative to handle [2-(Octyloxy)ethyl]amine oxalate as a hazardous waste stream, adhering to stringent disposal protocols.
This guide is structured to provide a clear, logical progression from hazard identification to the final steps of waste disposal, empowering researchers to manage this chemical with confidence and precision.
Hazard Identification and Risk Assessment
Before handling [2-(Octyloxy)ethyl]amine oxalate, a thorough risk assessment is crucial. The primary hazards associated with this compound are anticipated to be:
-
Toxicity: Both amines and oxalates can be toxic if ingested, inhaled, or absorbed through the skin.[1][2][3]
-
Corrosivity: Depending on the concentration and pH, amine compounds can be corrosive to skin and eyes.[4][5]
-
Environmental Hazard: Improper disposal can lead to environmental contamination, posing a threat to aquatic life.[3]
| Potential Hazard | Associated Risk | Primary Exposure Routes |
| Acute Toxicity | Harmful or fatal if swallowed, inhaled, or in contact with skin. | Ingestion, Inhalation, Dermal Absorption |
| Corrosivity | Causes severe skin burns and eye damage. | Dermal and Ocular Contact |
| Environmental | Toxic to aquatic life with long-lasting effects. | Improper release to drains or environment. |
Personal Protective Equipment (PPE) and Engineering Controls
To mitigate the risks identified, the following PPE and engineering controls are mandatory when handling [2-(Octyloxy)ethyl]amine oxalate:
-
Engineering Controls: All handling of this compound, including weighing, dissolution, and aliquoting for disposal, must be conducted within a certified chemical fume hood to minimize inhalation exposure.[6]
-
Eye and Face Protection: Chemical safety goggles in combination with a face shield are required to protect against splashes.[4][5][7]
-
Skin Protection: Wear chemically resistant gloves (nitrile rubber is a suitable option, but always check the manufacturer's compatibility chart). A lab coat must be worn at all times.[4]
-
Respiratory Protection: If there is a risk of generating aerosols or dusts outside of a fume hood, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[1][7]
Spill Management Protocol
In the event of a spill, immediate and decisive action is required to contain the material and protect personnel.
Step-by-Step Spill Response:
-
Evacuate and Alert: Immediately alert colleagues in the vicinity and evacuate the immediate area of the spill.
-
Don Appropriate PPE: Before attempting to clean the spill, don the full PPE as outlined in the previous section.
-
Contain the Spill: For liquid spills, use an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent to contain the spill.[1][7] Do not use combustible materials like paper towels to absorb the initial spill.
-
Neutralize (if applicable and safe): For small spills, cautious neutralization may be an option. However, given the unknown reactivity of this specific oxalate salt, this should only be attempted by highly trained personnel with a pre-approved plan.
-
Collect and Dispose: Carefully collect the absorbed material using non-sparking tools and place it in a clearly labeled, sealed container for hazardous waste.[8]
-
Decontaminate the Area: Clean the spill area with a suitable solvent (e.g., soap and water), followed by a final rinse. All cleaning materials must also be disposed of as hazardous waste.
-
Report the Incident: Report the spill to your institution's Environmental Health and Safety (EHS) office, regardless of the size.
Disposal Procedure for [2-(Octyloxy)ethyl]amine Oxalate
The disposal of [2-(Octyloxy)ethyl]amine oxalate must be managed through your institution's hazardous waste program. Direct disposal down the drain or in regular trash is strictly prohibited.[9][10][11]
Workflow for Proper Disposal:
Caption: Disposal workflow for [2-(Octyloxy)ethyl]amine Oxalate.
Step-by-Step Disposal Protocol:
-
Waste Characterization: Based on its components, [2-(Octyloxy)ethyl]amine oxalate must be classified as a hazardous waste. The specific waste codes will be determined by your EHS office in accordance with EPA regulations under the Resource Conservation and Recovery Act (RCRA).[12][13]
-
Segregation: Do not mix this waste with other chemical waste streams unless explicitly approved by your EHS office.[9] Keep solid and liquid waste containing this chemical in separate, designated containers.
-
Containerization:
-
Use only compatible, leak-proof containers provided by your EHS program.[11]
-
Ensure the container is in good condition and has a secure, tight-fitting lid.
-
Never fill a waste container more than 90% full to allow for expansion and prevent spills.
-
-
Labeling:
-
Attach a hazardous waste tag to the container as soon as the first drop of waste is added.[6][14]
-
The label must include:
-
The full, unabbreviated chemical name: "[2-(Octyloxy)ethyl]amine oxalate".
-
The concentration and quantity of the waste.
-
The date accumulation started.
-
The relevant hazard warnings (e.g., "Toxic," "Corrosive").[14]
-
-
-
Storage:
-
Arranging for Disposal:
-
Once the waste container is full or you have completed the project, contact your institution's EHS office to schedule a pickup.[6][14]
-
Provide them with all the necessary information from the hazardous waste tag.
-
Your EHS office will then ensure the waste is transported to a licensed Treatment, Storage, and Disposal Facility (TSDF) in compliance with all federal and state regulations.[15]
-
The Causality of Prudent Disposal
Adhering to these procedures is not about bureaucratic compliance; it is about a fundamental understanding of chemical causality. Improper disposal, such as pouring this compound down the drain, can lead to the corrosion of plumbing, the disruption of wastewater treatment processes, and the introduction of toxic substances into the ecosystem.[10] By following this guide, you are actively participating in a self-validating system of safety and environmental stewardship that is the hallmark of a world-class research institution.
Your diligence in the proper disposal of [2-(Octyloxy)ethyl]amine oxalate is a critical component of our shared commitment to scientific excellence and corporate responsibility. For any specific questions or in case of an emergency, always contact your institution's Environmental Health and Safety office.
References
-
U.S. Environmental Protection Agency. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste. Retrieved from [Link]
-
Rioux, R. M., & Zaman, T. A. (2017, July 14). Proper Handling and Disposal of Laboratory Waste. JoVE. Retrieved from [Link]
-
University of South Florida. (2023, August 18). Guide to Chemical Waste Disposal in Chemistry Lab (USF). YouTube. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025, April 15). Waste, Chemical, and Cleanup Enforcement. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025, August 13). Resource Conservation and Recovery Act (RCRA) Regulations. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2026, January 6). Hazardous Waste. Retrieved from [Link]
-
Environmental Marketing Services. (2025, July 21). Safe Chemical Waste Disposal in Labs. Retrieved from [Link]
-
RBNAinfo. (2017, April 25). Safety Data Sheet. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025, May 30). Recycle - Treat - Dispose. Retrieved from [Link]
-
PerkinElmer. (2020, October 22). Waste Management. YouTube. Retrieved from [Link]
-
Baker Hughes. (2015, March 17). Safety Data Sheet. Retrieved from [Link]
-
LabXchange. (2022, May 23). How To: Lab Waste. YouTube. Retrieved from [Link]
-
Chemical Management. (n.d.). Safety Data Sheet. Retrieved from [Link]
-
Wall Chemie GmbH. (2023, October 4). Safety data sheet. Retrieved from [Link]
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Personal protective equipment for handling [2-(Octyloxy)ethyl]amine oxalate
Executive Summary & Risk Profile
Treat this compound as a High-Hazard Corrosive & Systemic Toxin.
[2-(Octyloxy)ethyl]amine oxalate presents a dual-threat safety profile that distinguishes it from standard laboratory reagents. Unlike simple inorganic salts, this compound combines the corrosive, sensitizing nature of a primary amine with the systemic nephrotoxicity of oxalate, all potentiated by a lipophilic octyl chain that significantly enhances dermal absorption.
The "Why" Behind the Protocol:
-
The Lipophilic Carrier Effect: The octyl (
) chain acts as a permeation enhancer. While standard oxalates (like sodium oxalate) are poorly absorbed through intact skin, the organic tail of this molecule facilitates transport across the stratum corneum, carrying the toxic oxalate ion into systemic circulation. -
The Dust Hazard: As an oxalate salt, this compound is likely a solid. The primary exposure vector is not vapor, but particulate inhalation . Oxalate dusts are severe respiratory irritants and can cause rapid mucous membrane ulceration.
-
Corrosivity: The hydrolysis of the amine salt upon contact with moisture (sweat, mucous membranes) releases the free amine (alkaline corrosive) and oxalic acid (acidic corrosive), leading to immediate tissue damage.
Personal Protective Equipment (PPE) Matrix
Do not rely on "standard" lab PPE. The following specifications are required to create a self-validating safety barrier.
| Protection Zone | Recommended Equipment | Technical Justification (The "Why") |
| Hand Protection (Primary) | Double-Gloving Strategy: 1. Inner: Nitrile (4 mil)2. Outer: Nitrile (5-8 mil) or Neoprene | Permeation Resistance: Lipophilic amines can degrade thin nitrile over time. Double gloving provides a breakthrough buffer. The outer glove is sacrificial; change immediately upon splash. |
| Hand Protection (High Risk) | Laminate (e.g., Silver Shield/4H) | Required for: Handling stock solutions (>100mL) or prolonged immersion. Laminates offer >480 min breakthrough time for amines where nitrile fails <15 min. |
| Respiratory | N95 or P100 Respirator (if outside hood)Primary: Chemical Fume Hood | Particulate Exclusion: Oxalate dusts are microscopic and damaging. Surgical masks offer zero protection against chemical particulates. |
| Ocular | Chemical Splash Goggles (Indirect Vent) | Vapor/Dust Seal: Safety glasses allow dust entry from the sides. Goggles seal the orbital area against corrosive dust settling on the eye surface. |
| Dermal/Body | Lab Coat (Buttoned) + Chemical Apron | Saturation Defense: A standard cotton lab coat absorbs liquids, holding the corrosive against the skin. An impervious apron prevents this "poultice effect." |
Operational Protocol: The "Zero-Exposure" Workflow
This protocol uses a Check-Verify-Execute logic to ensure safety systems are active before the chemical is exposed.
Phase A: Pre-Operational Setup
-
Engineering Control Verification: Verify Fume Hood flow is >100 fpm.
-
Solvent Compatibility: If solubilizing, choose solvents compatible with your gloves. (e.g., If dissolving in DCM, Nitrile is insufficient; use PVA or Laminate gloves).
-
Neutralization Prep: Prepare a beaker of saturated Sodium Bicarbonate (
) solution nearby for immediate acid neutralization of spills.
Phase B: Handling & Synthesis
-
Weighing: NEVER weigh this compound on an open bench. Move the balance into the fume hood or use a static-free powder funnel to transfer into a tared vial.
-
Solubilization: Add solvent slowly. The heat of solution (exothermic) can cause micro-splattering.
-
Spill Response: If dry powder spills, do not dry sweep . Cover with wet paper towels (water) to suppress dust, then wipe up.
Phase C: Decontamination & Doffing (Critical Step)
Most exposures occur during cleanup, not synthesis.
-
Outer Glove Removal: Remove outer gloves inside the hood before touching common surfaces (door handles, notebooks).
-
Wash: Wash inner gloves with soap/water while still on hands.
-
Final Doffing: Remove PPE in order: Apron
Goggles Inner Gloves Wash Hands (20s).
Safety Logic & Decision Workflow
The following diagram outlines the decision logic for selecting PPE based on the state of the matter (Solid vs. Solution).
Figure 1: Decision logic for PPE selection based on physical state hazards. Note the divergence between dust control (Tier 1) and permeation control (Tier 2).
Waste Disposal & Deactivation
Do not pour down the drain. The aquatic toxicity of lipophilic amines is often very high (Acute Aquatic 1).
-
Segregation: Collect in a dedicated "Organic Waste - Basic/Amine" container.
-
Labeling: Clearly tag as "Contains Oxalates - Toxic" to alert waste handlers.
-
Incompatibility: NEVER mix with strong oxidizers (e.g., Nitric Acid, Peroxides) in the waste stream. Amines + Oxidizers can form explosive nitro-compounds or generate violent exotherms.
References
-
Cole-Parmer. (n.d.). Safety Glove Chemical Compatibility Database. Retrieved February 12, 2026, from [Link]
-
University of Pennsylvania, EHRS. (n.d.). Nitrile Glove Chemical Compatibility Reference. Retrieved February 12, 2026, from [Link]
- National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.
-
Australian Industrial Chemicals Introduction Scheme (AICIS). (2014). Oxalic acid soluble salts: Human health tier II assessment. Retrieved February 12, 2026, from [Link]
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
